molecular formula C19H21NO3S2 B2550170 N-(5-hydroxy-3-(thiophen-3-yl)pentyl)naphthalene-1-sulfonamide CAS No. 2034243-23-5

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)naphthalene-1-sulfonamide

Cat. No.: B2550170
CAS No.: 2034243-23-5
M. Wt: 375.5
InChI Key: ZURSCUYZZFPXPK-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives can be synthesized through various reactions, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Scientific Research Applications

Fluorescence Sensing and Biological Imaging

Sulfonamide compounds with naphthalene bases have been employed as fluorescent probes for biological applications. For example, a naphthalene-based sulfonamide Schiff base was developed as a fluorescence turn-on probe for selective detection of Al3+ ions in aqueous systems, demonstrating its utility in fluorescence sensing and intracellular imaging. This highlights sulfonamides' role in developing sensitive and selective sensors for metal ions, which can be crucial in biological and environmental analyses (Mondal et al., 2015).

Enzyme Inhibition for Therapeutic Applications

Sulfonamide derivatives have been explored for their enzyme inhibition properties, which have implications in developing therapeutic agents. For instance, certain sulfonamide derivatives exhibited significant lipoxygenase and α-glucosidase inhibition activities. These findings suggest potential applications in treating inflammatory and diabetic conditions, highlighting sulfonamides' therapeutic relevance (Abbasi et al., 2015).

Materials Science and Fuel Cell Applications

In materials science, sulfonated naphthalene dianhydride-based polyimide copolymers have been studied for their potential in fuel cell applications. The research on these copolymers focuses on their water sorption, proton conductivity, and stability, essential properties for efficient and durable fuel cell membranes. This underscores the importance of sulfonamide compounds in advancing materials science and renewable energy technologies (Einsla et al., 2005).

Properties

IUPAC Name

N-(5-hydroxy-3-thiophen-3-ylpentyl)naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S2/c21-12-9-15(17-10-13-24-14-17)8-11-20-25(22,23)19-7-3-5-16-4-1-2-6-18(16)19/h1-7,10,13-15,20-21H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURSCUYZZFPXPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCCC(CCO)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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